Trehalose

Catalog No.
S545746
CAS No.
99-20-7
M.F
C12H22O11
M. Wt
342.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trehalose

CAS Number

99-20-7

Product Name

Trehalose

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1

InChI Key

HDTRYLNUVZCQOY-LIZSDCNHSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O

Solubility

Soluble in DMSO

Synonyms

Trehalose; NSC 2093; NSC-2093; NSC2093

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O

Description

The exact mass of the compound Trehalose is 342.1162 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2093. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Biopolymers - Glucans. It belongs to the ontological category of trehalose in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food Additives -> HUMECTANT; STABILIZER; SWEETENER; TEXTURIZER; THICKENER; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Cryoprotection and desiccation tolerance

Trehalose acts as a cryoprotectant, safeguarding cells and biomolecules from damage caused by freezing or drying. This property allows organisms like insects and plants to survive harsh environments with extreme temperatures and low water availability. Research suggests trehalose helps by stabilizing cell membranes and preventing the formation of ice crystals during freezing . This characteristic has applications in preserving cells for transplantation, storing enzymes and proteins for extended periods, and cryopreservation of organs and tissues.

Protein and Biomolecule Stabilization

Trehalose's ability to form hydrogen bonds with water molecules creates a unique environment around biomolecules like proteins and enzymes. This interaction helps prevent protein unfolding and aggregation, which can occur during processes like drying, freezing, or exposure to heat. Research has shown trehalose's effectiveness in stabilizing various enzymes and proteins used in biopharmaceutical applications . This property is valuable for the development and storage of drugs, vaccines, and other biological products.

Potential Health Benefits

Studies are exploring the potential health benefits of trehalose consumption. Some research suggests trehalose may improve glucose metabolism, potentially aiding in diabetes management . Additionally, trehalose may induce autophagy, a cellular process that removes damaged proteins and organelles, which could be beneficial for neurodegenerative diseases like Parkinson's and Huntington's . However, more research is needed to confirm these potential health benefits and understand the mechanisms involved.

Trehalose is a nonreducing disaccharide composed of two glucose units linked by an α,α-1,1-glycosidic bond, formally known as α-D-glucopyranosyl-(1→1)-α-D-glucopyranoside. It is naturally found in various organisms, including bacteria, fungi, plants, and invertebrates, where it serves multiple functions such as energy storage and protection against environmental stressors like desiccation and extreme temperatures . Trehalose is distinguished by its unique structural properties that allow it to form hydrogen bonds and self-associate in aqueous solutions, leading to the formation of molecular clusters .

Trehalose is chemically stable due to its nonreducing nature, which prevents it from participating in Maillard reactions that can lead to undesirable browning in food products. The α,α-1,1-glycosidic bond makes trehalose resistant to acid hydrolysis, allowing it to maintain stability even under high temperatures and acidic conditions . In biological systems, trehalose can be hydrolyzed into glucose units by the enzyme trehalase, which is essential for its metabolic utilization .

Trehalose plays a crucial role as an osmoprotectant in various organisms. It protects cellular structures from damage caused by dehydration, heat shock, and oxidative stress . Moreover, trehalose has been shown to stabilize proteins and cellular membranes under stress conditions. Its ability to modulate signaling pathways also suggests a role in regulating growth and metabolism in yeast and plants . Interestingly, while many organisms synthesize trehalose as a protective agent, vertebrates do not possess the enzymes required for its biosynthesis .

Trehalose can be synthesized through several biological pathways:

  • Trehalose-6-phosphate Pathway: Utilizes trehalose-6-phosphate synthase to convert glucose-6-phosphate into trehalose-6-phosphate.
  • Trehalose Synthase Pathway: In certain bacteria, maltose can be converted into trehalose via trehalose synthase.
  • TreY-TreZ Pathway: Some bacteria convert maltooligosaccharides or glycogen directly into trehalose.
  • TreT Pathway: Primitive bacteria synthesize trehalose from adenosine diphosphate-glucose and glucose.
  • Trehalose Phosphorylase Pathway: This enzyme can hydrolyze trehalose into glucose-1-phosphate and glucose or function reversibly in some species .

Chemical synthesis methods have also been developed, including ethylene oxide addition reactions and the Koenigs-Knorr reaction for producing various anomers of trehalose .

Trehalose has diverse applications across multiple fields:

  • Food Industry: Used as a sweetener and preservative due to its stability and non-cariogenic properties.
  • Pharmaceuticals: Acts as a protective agent for proteins and cells during freeze-drying processes.
  • Cosmetics: Utilized for its moisture-retaining properties.
  • Cryopreservation: Employed in sperm storage at room temperature due to its ability to protect cellular integrity .

Research indicates that trehalose interacts with nucleic acids, facilitating the melting of double-stranded DNA and stabilizing single-stranded forms. This interaction is significant for applications in genetic research and biotechnology . Additionally, studies have shown that trehalose can influence metabolic pathways in yeast and plants by acting as a signaling molecule .

Several compounds share structural or functional similarities with trehalose. Here are some notable examples:

CompoundStructure TypeUnique Features
SucroseDisaccharideCommon sugar; reducing sugar; widely used in food
MaltoseDisaccharideComposed of two glucose units; reducing sugar
IsomaltSugar alcohol (disaccharide)Used as a sugar substitute; lower caloric content
RaffinoseTrisaccharideComposed of galactose, glucose, and fructose; found in beans
LactuloseDisaccharideUsed as a laxative; composed of galactose and fructose

Trehalose’s unique α,α-1,1-glycosidic linkage contributes to its stability and protective properties under stress conditions, distinguishing it from other sugars that may not offer the same level of protection or stability .

Role in Microorganisms

Stress Protection in Bacteria and Yeasts

Trehalose demonstrates remarkable protective capabilities against various environmental stresses in microorganisms. The stress-protective role is multifaceted, involving both direct and indirect mechanisms that maintain cellular integrity under adverse conditions.

In Escherichia coli, trehalose accumulation is intimately linked to stress response systems. The synthesis of trehalose is induced by osmotic stress, entry into stationary phase, and cold shock through the OtsBA system [5]. Expression of the otsBA operon is controlled by RpoS, the master stress-response regulator, although exposure to various stresses can also induce trehalose biosynthesis in an RpoS-independent manner [5]. The protective function extends beyond simple osmoprotection, as trehalose plays both direct and indirect roles in preserving proteostasis under stress, functioning as a chemical chaperone and as a carbon shunt to modulate carbon flow through glycolysis [1].

The mechanism of stress protection by trehalose involves its unique physicochemical properties. Due to its non-reducing nature and resistance to hydrolysis and Maillard reactions, trehalose remains stable under various environmental conditions [2]. Its high glass transition temperature makes it an excellent stabilizer for biological molecules and membranes, while its high water retention capacity helps maintain cellular hydration and structural integrity [2].

Saccharomyces cerevisiae provides compelling evidence for trehalose's stress-protective role. When exposed to mild heat shock or proteasome inhibitors, yeast cells accumulate trehalose dramatically and display markedly increased viability upon exposure to free radical-generating systems [6]. Mutants unable to synthesize trehalose show much higher sensitivity to killing by oxygen radicals, while providing trehalose exogenously enhances the resistance of mutant cells to hydrogen peroxide [6]. The protective mechanism involves trehalose acting as a free radical scavenger, reducing oxidative damage to amino acids in cellular proteins [6].

Interestingly, recent research has challenged the traditional view of trehalose's protective role in Saccharomyces cerevisiae. Studies using catalytically inactive variants of trehalose-6-phosphate synthase (Tps1) demonstrated that the Tps1 protein per se, rather than trehalose itself, serves as a key player for yeast survival in response to temperature, oxidative, and desiccation stress [7]. The Tps1 protein is essential for maintaining ATP levels during heat shock and is endowed with a regulatory function in energy homeostasis that is essential to withstand adverse conditions [7].

Functions in Plant Systems

Drought Tolerance Mechanisms

Trehalose plays a pivotal role in enhancing drought tolerance in plants through multiple interconnected mechanisms. Although trehalose is present in relatively small amounts in higher plants compared to other organisms, its levels increase significantly upon exposure to drought stress, and its impact on plant survival is substantial [8] [9].

The drought tolerance mechanisms mediated by trehalose involve both direct protective effects and indirect regulatory functions. In rice cultivars, comparative studies between drought-tolerant (Vaisakh) and drought-sensitive (Aiswarya) varieties revealed that the tolerant cultivar maintained higher trehalose levels (3.54 μg/g fresh weight) under control conditions compared to the sensitive cultivar (1.6 μg/g fresh weight) [9]. This baseline difference suggests that constitutive trehalose accumulation contributes to inherent drought tolerance [9].

Treatment with exogenous trehalose or validamycin A (a trehalase inhibitor) enhanced trehalose accumulation in leaves and promoted drought tolerance in both cultivars. The increased trehalose levels corresponded with decreased electrolyte leakage, reduced reactive oxygen species levels, and enhanced antioxidant enzyme activity [9]. Specifically, trehalose accumulation led to increased activity of superoxide dismutase (SOD) and ascorbate peroxidase (APX), along with enhanced expression of antioxidant genes including Cu/Zn SOD and APX [9].

The photosynthetic apparatus receives significant protection from trehalose during drought stress. Trehalose accumulation significantly increased chlorophyll content in unstressed plants and protected them from drought-induced damage [9]. The mechanism involves trehalose helping plants maintain their photosynthesis by protecting chloroplast ultrastructure, regulating stomatal closure through abscisic acid signaling, maintaining water status, and improving photosynthetic pigment concentration [9].

In sunflower (Helianthus annuus), foliar application of trehalose (20-30 mM) significantly improved growth parameters under water stress conditions [10]. The treatment enhanced shoot fresh and dry weights, root dry weight, chlorophyll content, photosynthetic rate, transpiration rate, stomatal conductance, and water use efficiency [10]. Importantly, trehalose application also increased the accumulation of other osmoprotectants, including proline and glycine betaine, suggesting a coordinated response to drought stress [10].

Cold Hardiness

Trehalose contributes significantly to cold hardiness in plants through mechanisms involving carbohydrate metabolism regulation and stress-responsive gene expression. The role of trehalose in cold tolerance has been demonstrated across various plant species, with particular emphasis on cereal crops and model plants.

In wheat (Triticum aestivum), the trehalose-6-phosphate synthase 11 gene (TaTPS11) plays a crucial role in cold tolerance. Overexpression of TaTPS11 in Arabidopsis thaliana resulted in significant changes in carbohydrate metabolism, including lower sucrose content, higher starch content, and increased activity of key enzymes involved in sucrose metabolism, such as sucrose phosphate synthase, sucrose synthase, and invertase [11]. The transgenic plants exhibited enhanced cold tolerance without adverse phenotypes and showed significantly higher survival rates after exposure to -5°C for two hours [11].

The mechanism of cold tolerance enhancement involves the regulation of sucrose non-fermenting 1-related kinase 1 (SnRK1), which catalyzes sucrose metabolism in plants. Expression levels of SnRK1 increased in TaTPS11-overexpressed plants, indicating that heterologous expression of TaTPS11 influenced carbohydrate metabolism and contributed to improved cold tolerance [11].

Grapevine (Vitis vinifera) studies have revealed that trehalose metabolism is activated upon chilling stress [12]. Both trehalose and trehalose-6-phosphate (T6P) accumulate in grapevine tissues during chilling, with T6P appearing to be the main active molecule in the cold response [12]. The accumulation pattern suggests a possible link between T6P and sucrose metabolism during cold stress adaptation [12].

Tomato plants (Solanum lycopersicum) demonstrate enhanced cold tolerance when treated with a combination of trehalose and the endophytic fungus Serendipita indica [13]. The combined treatment promoted biomass and enhanced carbohydrate, protein, proline, potassium, phosphorus, antioxidant enzymes, and photosynthetic pigments content under cold stress [13]. The treatment also mitigated physiological disorders induced by cold stress and increased cell membrane integrity by decreasing hydrogen peroxide, malondialdehyde, and electrolyte leakage [13].

Metabolic Regulation

Trehalose and its intermediate trehalose-6-phosphate (T6P) function as crucial metabolic regulators in plants, coordinating carbon metabolism with developmental processes. This regulatory role represents one of the most significant discoveries in plant metabolism in recent years [14] [15].

T6P has emerged as a central coordinator of sucrose metabolism in plants. A meta-analysis revealed that T6P levels change in parallel with sucrose, which is the major product of photosynthesis and the main transport sugar in plants [16]. This correlation led to the proposal of a bi-directional network where T6P serves as a signal of sucrose availability and acts to maintain sucrose concentrations within an appropriate range [16].

The regulatory function of T6P extends to starch metabolism. T6P influences the relative amounts of sucrose and starch that accumulate in leaves during the day and regulates the rate of starch degradation at night to match the demand for sucrose [16]. This metabolic coordination is essential for maintaining energy homeostasis and supporting plant growth and development [16].

In source leaves, T6P regulates the production of sucrose to balance supply with demand for sucrose from growing sink organs [17]. As a signal of sucrose availability, T6P influences developmental decisions that affect future demand for sucrose, including flowering, embryogenesis, and shoot branching [17]. This regulatory system links the growth of sink organs to sucrose supply through complex interactions with SUCROSE-NON-FERMENTING1-RELATED KINASE1 (SnRK1) [17].

Trehalose-6-phosphate synthase (TPS), the enzyme that produces T6P, plays a key role in the nexus between sucrose and T6P [17]. TPS operates in the phloem-loading zone of leaves and potentially generates systemic signals for source-sink coordination [17]. Many plants have large and diverse families of trehalose-6-phosphate phosphatase (TPP) enzymes that dephosphorylate T6P, some of which have non-catalytic functions in plant development [17].

Role in Invertebrate Animals

Anhydrobiosis in Tardigrades and Nematodes

Anhydrobiosis, the ability to survive extreme desiccation, represents one of the most remarkable survival strategies in the animal kingdom. Trehalose plays a complex and species-specific role in this phenomenon among tardigrades and nematodes, with varying degrees of dependence on this disaccharide for successful desiccation tolerance.

In tardigrades, the relationship between trehalose and anhydrobiosis varies significantly among species. Analysis of eight tardigrade species comprising Heterotardigrada and Eutardigrada revealed substantial differences in trehalose accumulation patterns during desiccation [18]. Species of the order Parachela (Eutardigrada) demonstrated trehalose accumulation during dehydration, while no trehalose could be detected in Milnesium tardigradum, and no change in trehalose levels was observed in any species of Heterotardigrada investigated [18].

The tardigrade Paramacrobiotus sp. provides important insights into trehalose's role in anhydrobiosis. During slow dehydration treatment over two days, the amount of trehalose increased 24-fold on average, indicating robust endogenous trehalose biosynthesis [19]. However, the absolute concentration remains relatively low, with dried Hypsibius exemplaris containing only 1.6 μg of trehalose (0.0019% dry weight) in approximately 260,000 animals [20]. This brings the amount of trehalose in a single dried tardigrade to approximately 0.0061 ng, or 0.016 pmol per tardigrade [20].

The relatively low levels of trehalose in tardigrades compared to other anhydrobiotic organisms led to the discovery of synergistic relationships with other protective molecules. Research has demonstrated that trehalose works synergistically with tardigrade cytoplasmic abundant heat soluble (CAHS) proteins to promote desiccation tolerance both in vitro and in vivo [20]. This synergistic effect suggests that trehalose may not be conferring protection alone but rather works in concert with other protectants [20].

Nematodes demonstrate a more prominent role for trehalose in anhydrobiosis. In Ditylenchus myceliophagus, trehalose content increased from 2.0% to 4.0% dry weight during natural dehydration, and after three weeks when nematodes began to coil, trehalose contents reached approximately 16.65% dry weight [21]. The mycophagous nematode showed behavioral and morphological adaptations associated with desiccation stress, including swarming and coiling behaviors [21].

Caenorhabditis elegans dauer larvae represent a particularly well-studied model of nematode anhydrobiosis. These larvae can survive extreme desiccation, losing up to 98% of their body water under defined conditions [22]. This remarkable survival ability correlates with a several-fold increase in trehalose content [22]. Mutants unable to synthesize trehalose cannot survive even mild dehydration, demonstrating the essential role of trehalose in nematode anhydrobiosis [22].

The protective mechanism of trehalose in nematode anhydrobiosis involves preservation of membrane organization. Light and electron microscopy studies indicate that one of the major functions of trehalose is maintaining membrane integrity during desiccation [22]. Fourier-transform infrared spectroscopy of whole worms suggests that trehalose achieves this protection by preserving homogeneous and compact packing of lipid acyl chains [22].

Insect Cryoprotection

Trehalose serves as a crucial cryoprotectant in insects, enabling survival in cold environments through both freeze-tolerant and freeze-avoidance strategies. The role of trehalose in insect cryoprotection involves complex interactions with other molecules and demonstrates both colligative and non-colligative protective mechanisms.

Cold-acclimated Gryllus veletis (spring field cricket) exemplifies the sophisticated cryoprotection systems found in freeze-tolerant insects. These crickets accumulate multiple cryoprotectants including trehalose, myo-inositol, and proline in their hemolymph and fat body [23]. Injection of freeze-tolerant crickets with proline and trehalose increases survival of freezing to lower temperatures or for longer durations [23]. Similarly, exogenous myo-inositol and trehalose increase ex vivo freezing survival of fat body cells from freeze-tolerant crickets [23].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dry Powder
Dihydrate: Solid; [Merck Index] White or nearly white solid; [JECFA] White crystalline powder; [Acros Organics MSDS]
Solid

XLogP3

-4.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

342.11621151 g/mol

Monoisotopic Mass

342.11621151 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Melting Point

203 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

B8WCK70T7I

Other CAS

99-20-7

Wikipedia

Trehalose
Dimethylallyl_pyrophosphate

Use Classification

Food Additives -> HUMECTANT; STABILIZER; SWEETENER; TEXTURIZER; THICKENER; -> JECFA Functional Classes
TEXTURIZER; -> JECFA Functional Classes
Cosmetics -> Humectant; Moisturising

General Manufacturing Information

Pharmaceutical and Medicine Manufacturing
.alpha.-D-Glucopyranoside, .alpha.-D-glucopyranosyl: ACTIVE

Dates

Last modified: 08-15-2023
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11: Liu D, Chan BC, Cheng L, Tsang MS, Zhu J, Wong CW, Jiao D, Chan HY, Leung PC, Lam CW, Wong CK. Sophora flavescens protects against mycobacterial Trehalose Dimycolate-induced lung granuloma by inhibiting inflammation and infiltration of macrophages. Sci Rep. 2018 Mar 2;8(1):3903. doi: 10.1038/s41598-018-22286-w. PubMed PMID: 29500453; PubMed Central PMCID: PMC5834626.
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14: Acar D, Molina-Martínez IT, Gómez-Ballesteros M, Guzmán-Navarro M, Benítez-Del-Castillo JM, Herrero-Vanrell R. Novel liposome-based and in situ gelling artificial tear formulation for dry eye disease treatment. Cont Lens Anterior Eye. 2018 Feb;41(1):93-96. doi: 10.1016/j.clae.2017.11.004. Epub 2017 Dec 6. PubMed PMID: 29223649.
15: Hurwitz SN, Cheerathodi MR, Nkosi D, York SB, Meckes DG Jr. Tetraspanin CD63 Bridges Autophagic and Endosomal Processes To Regulate Exosomal Secretion and Intracellular Signaling of Epstein-Barr Virus LMP1. J Virol. 2018 Feb 12;92(5). pii: e01969-17. doi: 10.1128/JVI.01969-17. Print 2018 Mar 1. PubMed PMID: 29212935; PubMed Central PMCID: PMC5809724.
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